molecular formula C6H5N3O B14053892 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-

2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-

Cat. No.: B14053892
M. Wt: 135.12 g/mol
InChI Key: QBJHDJZFVISKDJ-UHFFFAOYSA-N
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Description

2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrimidine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be a robust and efficient method . This technique allows for the rapid heating of reactants, leading to shorter reaction times and higher product yields.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance, it can react with alkyl halides in the presence of anhydrous potassium carbonate to form substituted derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and various solvents such as DMF (dimethylformamide) . The reactions are typically carried out at room temperature or under mild heating conditions.

Major Products: The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidine derivatives, which have been shown to possess various biological activities .

Scientific Research Applications

2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- involves its interaction with specific molecular targets. For example, its inhibitory activity against α-amylase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of starch into glucose . This interaction is facilitated by the compound’s unique structure, which allows it to form stable complexes with the enzyme.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- is unique due to its specific ring fusion and the presence of a carbonyl group at the 2-position. This structural feature enhances its ability to interact with various biological targets, making it a more versatile scaffold for drug development. Additionally, its synthesis is relatively straightforward, allowing for the efficient production of various derivatives with potential therapeutic applications.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1,4a-dihydropyrrolo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C6H5N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-4H,(H,7,9,10)

InChI Key

QBJHDJZFVISKDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C1C=NC(=O)N2

Origin of Product

United States

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